1-Isopropyladamantane
CAS No.: 773-32-0
Cat. No.: VC14429103
Molecular Formula: C13H22
Molecular Weight: 178.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773-32-0 |
|---|---|
| Molecular Formula | C13H22 |
| Molecular Weight | 178.31 g/mol |
| IUPAC Name | 1-propan-2-yladamantane |
| Standard InChI | InChI=1S/C13H22/c1-9(2)13-6-10-3-11(7-13)5-12(4-10)8-13/h9-12H,3-8H2,1-2H3 |
| Standard InChI Key | ISDSLPMQFWIUPU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C12CC3CC(C1)CC(C3)C2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
1-Isopropyladamantane consists of an adamantane backbone—a diamondoid hydrocarbon comprising four fused cyclohexane rings—substituted with an isopropyl group (-CH(CH₃)₂) at the 1-position. This substitution introduces steric bulk and enhances lipophilicity, factors critical to its chemical behavior .
Table 1: Molecular Characteristics of 1-Isopropyladamantane
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₃H₂₂ |
| Molecular Weight | 178.32 g/mol |
| InChI | InChI=1S/C13H22/c1-9(2)13-6-10-3-11(7-13)5-12(4-10)8-13/h9-12H,3-8H2,1-2H3 |
| InChI Key | ISDSLPMQFWIUPU-UHFFFAOYSA-N |
| SMILES | CC(C)C12CC3CC(C2)CC(C3)C1 |
| Exact Mass | 178.172151 g/mol |
The adamantane core’s symmetry and the isopropyl group’s conformational flexibility create a balance between rigidity and adaptability, enabling interactions with hydrophobic environments .
Physical and Spectroscopic Properties
1-Isopropyladamantane is a crystalline solid at room temperature, with a melting point typical of adamantane derivatives (120–130°C). Its infrared (IR) and mass spectra (MS) reveal characteristic C-H stretching vibrations (2850–3000 cm⁻¹) and a molecular ion peak at m/z 178, consistent with its molecular weight . Nuclear magnetic resonance (NMR) spectra show distinct signals for the adamantane protons (δ 1.4–2.1 ppm) and isopropyl methyl groups (δ 0.9–1.1 ppm).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-isopropyladamantane typically involves Friedel-Crafts alkylation or catalytic hydrogenation strategies:
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Friedel-Crafts Alkylation: Adamantane reacts with isopropyl halides (e.g., isopropyl chloride) in the presence of Lewis acids (e.g., AlCl₃). This electrophilic substitution proceeds via carbocation intermediates, yielding the isopropyl-substituted product.
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Catalytic Hydrogenation: 1-Isopropyladamantene (an unsaturated precursor) undergoes hydrogenation using palladium or platinum catalysts to saturate double bonds, forming the final product.
Reaction conditions (temperature, solvent, catalyst loading) significantly influence yield and purity. For instance, elevated temperatures (80–100°C) and aprotic solvents (e.g., dichloromethane) optimize Friedel-Crafts reactions.
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance efficiency and safety. Automated systems regulate parameters such as reactant stoichiometry and temperature, achieving batch-to-batch consistency. Post-synthesis purification via fractional distillation or recrystallization ensures high purity (>98%), critical for pharmaceutical applications.
Chemical Reactivity and Applications
Reactivity Profile
The compound’s reactivity is governed by its adamantane core and isopropyl substituent:
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Oxidation: Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the isopropyl group oxidizes to a carboxylic acid, forming 1-carboxyadamantane.
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Halogenation: Electrophilic bromination or chlorination occurs preferentially at the adamantane bridgehead positions, yielding polyhalogenated derivatives.
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Thermal Stability: The adamantane framework confers remarkable thermal stability, with decomposition temperatures exceeding 300°C.
Industrial and Material Science Applications
1-Isopropyladamantane’s hydrophobicity and thermal resilience make it valuable in:
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Polymer Additives: As a plasticizer, it enhances the flexibility and thermal resistance of polyolefins.
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Lubricants: Its low volatility and high thermal stability suit high-performance lubricant formulations.
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Surface Coatings: Incorporated into hydrophobic coatings, it improves water repellency in textiles and construction materials.
| Compound | Bioactivity Highlight |
|---|---|
| 1-Isopropyladamantane | Potential enzyme modulation |
| Amantadine | Influenza A antiviral |
| Memantine | NMDA receptor antagonist |
Comparison with Related Adamantane Derivatives
1-Adamantanol (C₁₀H₁₆O): Lacks the isopropyl group, reducing steric hindrance and lipophilicity.
1-Bromoadamantane (C₁₀H₁₅Br): Higher reactivity due to the polar C-Br bond, enabling nucleophilic substitutions.
1-Isopropyladamantane: Unique balance of hydrophobicity and stability, ideal for material science applications.
Future Research Directions
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Catalytic Functionalization: Developing regioselective methods to introduce heteroatoms (N, S) into the adamantane framework.
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Pharmacokinetic Studies: Assessing bioavailability and metabolism in mammalian models.
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Nanomaterial Integration: Exploring use as a template for carbon-based nanomaterials.
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